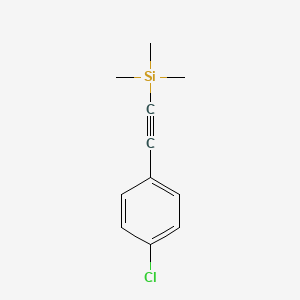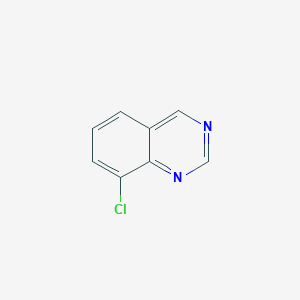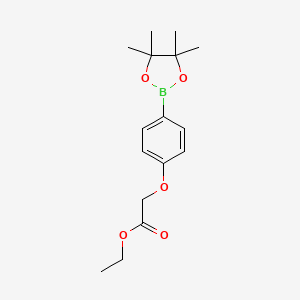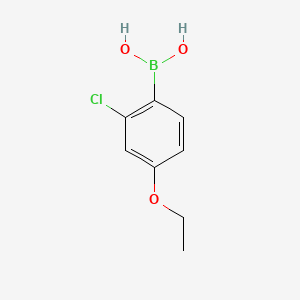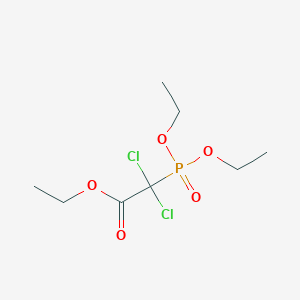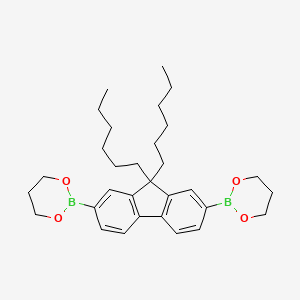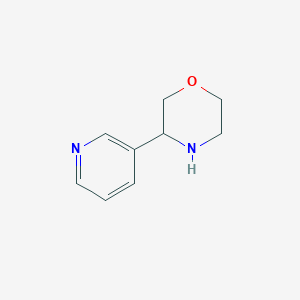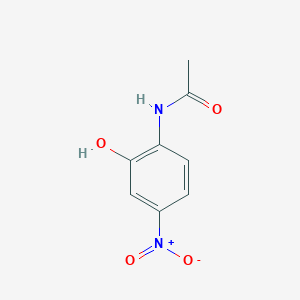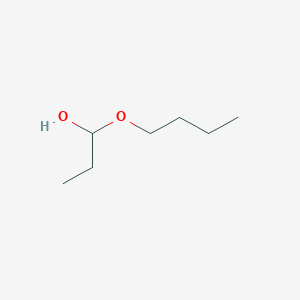
Butoxypropan-1-ol
Vue d'ensemble
Description
Butoxypropan-1-ol, also known as 1-Butoxy-1-propanol, is a chemical compound with the molecular formula C7H16O2 . It is used in various applications due to its surfactant nature .
Molecular Structure Analysis
The molecular structure of this compound consists of a propyl group (C3H7) attached to an oxygen atom, which is further connected to a butyl group (C4H9) . The average mass of the molecule is 132.201 Da .
Physical And Chemical Properties Analysis
This compound is a colorless, combustible liquid with a characteristic odor . It has a boiling point of 151°C and a melting point of -27°C . The compound is soluble in water and miscible with many organic solvents .
Applications De Recherche Scientifique
Biomarker-Guided Drug Development
In the development of anti-inflammatory agents, compounds like ACT-389949, a potent and selective formyl peptide receptor type 2 (FPR2)/Lipoxin A4 receptor (ALX) agonist, are investigated for their safety, tolerability, and pharmacokinetics/pharmacodynamics profiles. Such studies are crucial for selecting dosing regimens for future patient studies, indicating the importance of chemical compounds in the development of new therapeutic drugs (Stalder et al., 2017).
Therapeutic Applications in Stroke and Hypertension
Research on erythropoietin (EPO) for the treatment of ischemic stroke and the use of angiotensin II subtype 1 receptor blockade in hypertensive patients with microinflammation exemplify the therapeutic applications of chemical compounds in treating cardiovascular and cerebrovascular diseases. These studies demonstrate the potential benefits of manipulating specific pathways or receptors to improve clinical outcomes in diseases like stroke and hypertension (Ehrenreich et al., 2002); (Fliser et al., 2004).
Oxidative Stress Modulation
Butyrate, a short-chain fatty acid, has been shown to modulate oxidative stress in the colonic mucosa of healthy humans. This study highlights the role of chemical compounds in influencing oxidative stress mechanisms, potentially leading to beneficial effects on colonic health (Hamer et al., 2009).
Genetic Variants and Drug Response
The study on the polymorphic GRM3 gene and its association with negative symptom improvement during olanzapine treatment in persons with schizophrenia exemplifies the intersection of genetics, chemical compounds (in this case, olanzapine), and therapeutic outcomes. This research underscores the importance of understanding genetic variations in predicting drug response, a key aspect of personalized medicine (Bishop et al., 2005).
Mécanisme D'action
Target of Action
Butoxypropan-1-ol, also known as 1-butoxypropan-1-ol, primarily targets mild steel surfaces exposed to marine environments . The compound acts as a corrosion inhibitor, reducing the rate of corrosion and extending the lifespan of the steel .
Mode of Action
This compound interacts with the surface of the mild steel, forming a protective layer that prevents the corrosive effects of the marine environment . This interaction reduces the oxidation and reduction reactions on the metal surface, which are the primary causes of corrosion .
Biochemical Pathways
By inhibiting these processes, this compound disrupts the pathways that would typically result in the degradation of the mild steel .
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of this compound, we can discuss its behavior in terms of its application, distribution, and persistence on the mild steel surface. The compound is applied to the surface of the steel and distributes evenly to form a protective layer. The persistence of this layer and its effectiveness as a corrosion inhibitor depend on the concentration of this compound and the conditions of the environment .
Result of Action
The application of this compound results in a significant reduction in the corrosion rate of mild steel in marine environments . This is evidenced by a decrease in weight loss measurements of the steel and changes in the electrochemical properties of the steel surface . Microstructural studies have shown that the surface morphology of the steel changes with the application of this compound, with a noticeable reduction in the accumulation of corrosive elements .
Action Environment
The efficacy and stability of this compound as a corrosion inhibitor are influenced by environmental factors. The compound is most effective in marine environments, where it protects against the corrosive effects of saltwater . The concentration of this compound, the temperature of the environment, and the immersion time can all impact the effectiveness of the compound .
Safety and Hazards
Propriétés
IUPAC Name |
1-butoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-5-6-9-7(8)4-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQBJILTOGBZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014340 | |
| Record name | 1-Butoxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29387-86-8, 120855-18-7 | |
| Record name | Propylene glycol butyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029387868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butoxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butoxypropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical difference between 1-tert-Butoxypropan-2-ol and Propylene Glycol Mono-tert-Butyl Ether?
A1: While "Propylene Glycol Mono-tert-Butyl Ether" is a commonly used name, it can refer to two different isomers: 1-tert-butoxypropan-2-ol and 2-tert-butoxypropan-1-ol. The paper specifically focuses on the properties of 1-tert-butoxypropan-2-ol []. To avoid ambiguity, the IUPAC name, 1-tert-butoxypropan-2-ol, is used throughout the monograph [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone](/img/structure/B1587593.png)
